9-Benzyl-6,9-diazaspiro[4.5]decane
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The intermediates were prepared via adopting Strecker synthesis on the proper cycloalkanone followed by partial hydrolysis of the obtained nitrile functionality and subsequent N-cyanomethylation . These intermediates were subjected to complete nitrile hydrolysis to give the respective carboxylic acid derivatives which were cyclized under mild conditions to give the spiro compounds . Ultimately, these spiro compounds were alkylated or aralkylated to give the target compounds .
Molecular Structure Analysis
The molecule contains a total of 50 bond(s). There are 22 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .
Scientific Research Applications
Synthesis and Structural Analysis
Spiro[4.5]decane Derivatives Synthesis : The synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from (D,L)-pipecolinic acid was achieved, demonstrating the potential for creating complex spiro compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
NMR Analysis of Spiro[4.5]decanes : A comprehensive study using NMR techniques to determine the relative configuration of various 1,4-diazaspiro[4.5]decanes, offering insights into their structural characteristics (Guerrero-Alvarez et al., 2004).
Aziridination and Cycloaddition Studies : Research on 2,6-dibenzylidenecyclohexanone and related compounds, including 7-benzylidene-1,3,4-triphenyl-6-oxo-1,2-diazaspiro[4.5]decane, focused on aziridination reactions, contributing to the understanding of spiro compound reactivity (حسن البار, 1997).
Crystal Structure Analysis : Investigations into the crystal packing preferences of cyclohexane-5-spirohydantoin derivatives, including studies of 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, have provided valuable insights into the molecular arrangements and properties of these compounds (Lazić et al., 2022).
Supramolecular Chemistry : The study of supramolecular interactions in spirohydantoin-based compounds, including diazaspiro[4.5]decanes, revealed significant insights into the cooperative effects of intermolecular interactions in the crystal structures of these molecules (Gak Simić et al., 2021).
Medicinal Chemistry
Anxiolytic Activity Study : Derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione with anxiolytic potential were synthesized and evaluated, contributing to the development of new pharmaceutical compounds (Kossakowski et al., 1998).
Anticonvulsant Profiles : Research on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and related compounds revealed their potential as anticonvulsant agents, offering new avenues for drug discovery in this field (Aboul-Enein et al., 2014).
Safety And Hazards
properties
IUPAC Name |
9-benzyl-6,9-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-10-16-15(13-17)8-4-5-9-15/h1-3,6-7,16H,4-5,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUEFXVUZMIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-6,9-diazaspiro[4.5]decane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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